![molecular formula C22H28O5 B15288206 (8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meprednisone is a synthetic glucocorticoid, a class of steroid hormones that are used to suppress the immune system and reduce inflammation. It is a methylated derivative of prednisone and is known for its anti-inflammatory and immunosuppressive properties . Meprednisone is used in the treatment of various conditions, including rheumatic diseases, collagen diseases, dermatological conditions, gastrointestinal diseases, respiratory diseases, and ophthalmological diseases .
准备方法
Synthetic Routes and Reaction Conditions
Meprednisone is synthesized through the methylation of prednisone. . The reaction conditions typically involve the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of meprednisone involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The synthesized meprednisone is then subjected to purification processes such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
Meprednisone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Meprednisone can be oxidized using reagents such as potassium permanganate or chromium trioxide in acidic conditions. The oxidation process typically converts the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of meprednisone can be achieved using reagents like lithium aluminum hydride or sodium borohydride. This process reduces the ketone groups to hydroxyl groups.
Substitution: Substitution reactions involve the replacement of functional groups in the meprednisone molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of meprednisone can yield compounds with additional ketone or carboxylic acid groups, while reduction can produce compounds with more hydroxyl groups. Substitution reactions can result in the formation of various derivatives with different functional groups .
科学研究应用
Meprednisone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, meprednisone is used as a model compound for studying the reactivity and stability of glucocorticoids. It is also used in the development of new synthetic methods and reaction mechanisms.
Biology: In biological research, meprednisone is used to study the effects of glucocorticoids on cellular processes, including gene expression, protein synthesis, and cell signaling pathways.
Medicine: In medicine, meprednisone is used in clinical research to investigate its therapeutic potential in treating various inflammatory and autoimmune diseases. It is also used in pharmacological studies to understand its mechanism of action and pharmacokinetics.
Industry: In the pharmaceutical industry, meprednisone is used in the development and production of anti-inflammatory and immunosuppressive drugs. .
作用机制
Meprednisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. Upon binding, the meprednisone-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes . This regulation leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins, resulting in reduced inflammation and immune response . The molecular targets and pathways involved in the mechanism of action of meprednisone include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs) in the DNA .
相似化合物的比较
Meprednisone is similar to other glucocorticoids such as prednisone and methylprednisolone . it has unique properties that distinguish it from these compounds.
Prednisone: Both meprednisone and prednisone are used to treat inflammatory and autoimmune conditions.
Methylprednisolone: Methylprednisolone is another glucocorticoid with similar uses as meprednisone. It is more potent than prednisone and has a different pharmacokinetic profile. .
List of Similar Compounds
- Prednisone
- Methylprednisolone
- Hydrocortisone
- Dexamethasone
- Betamethasone
These compounds share similar mechanisms of action but differ in their potency, pharmacokinetics, and clinical applications .
属性
分子式 |
C22H28O5 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16?,19?,20-,21-,22-/m0/s1 |
InChI 键 |
PIDANAQULIKBQS-DMSNIJRXSA-N |
手性 SMILES |
C[C@H]1CC2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
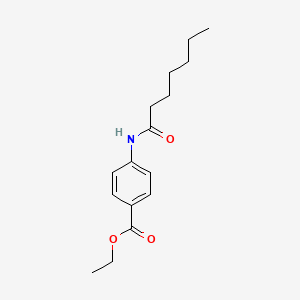
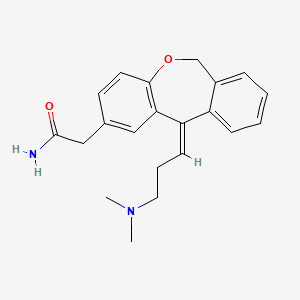
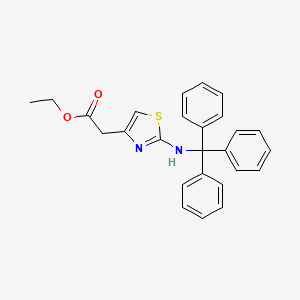
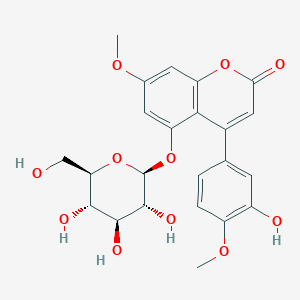

![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
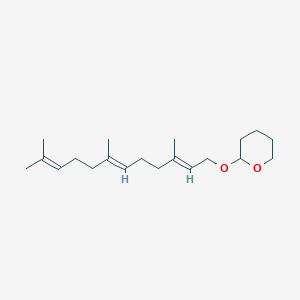



![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
